molecular formula C18H16F2N2OS B2829192 (3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-22-4

(3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2829192
CAS No.: 851801-22-4
M. Wt: 346.4
InChI Key: FQZPWCGXYHAMLU-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a dihydroimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the 3,4-Difluorophenyl Intermediate:

    Synthesis of the 2-Methylphenylmethylsulfanyl Intermediate: This step involves the formation of a thioether linkage between a 2-methylphenyl group and a methyl group.

    Cyclization to Form the Dihydroimidazolyl Group: This step involves the cyclization of the intermediate compounds to form the dihydroimidazolyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-difluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-4-2-3-5-14(12)11-24-18-21-8-9-22(18)17(23)13-6-7-15(19)16(20)10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPWCGXYHAMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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